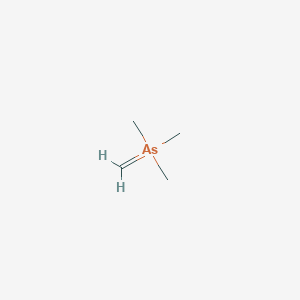

Arsonium, trimethyl-, methylide

Description

Arsonium, trimethyl-, methylide (systematic name: Trimethylarsonium methylide; formula: Me₃As–CH₂) is a trivalent arsenic-based ylide compound. It consists of a trimethylarsenic moiety (Me₃As⁺) bonded to a methylide group (CH₂⁻), forming a zwitterionic structure. This compound is notable for its role in polymerization and cyclopropanation reactions, where it acts as a C1 building block .

Properties

IUPAC Name |

trimethyl(methylidene)-λ5-arsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11As/c1-5(2,3)4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHWAAWDFOUAKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](=C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11As | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173035 | |

| Record name | Arsonium, trimethyl-, methylide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19415-86-2 | |

| Record name | Arsonium, trimethyl-, methylide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019415862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsonium, trimethyl-, methylide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Arsonium, trimethyl-, methylide can be synthesized through the Corey-Chaykovsky reaction , which involves the deprotonation of trimethylsulfoxonium iodide with a strong base to generate the ylide . This ylide can then react with various carbonyl compounds to form the desired product.

Industrial Production Methods: .

Chemical Reactions Analysis

Types of Reactions: Arsonium, trimethyl-, methylide undergoes several types of reactions, including:

Oxidation: The compound can be oxidized to form various arsenic-containing products.

Reduction: It can be reduced under specific conditions to yield different organoarsenic compounds.

Substitution: The ylide can participate in substitution reactions, particularly with carbonyl compounds, to form epoxides and other cyclic structures.

Common Reagents and Conditions:

Strong Bases: Used to deprotonate the precursor to form the ylide.

Carbonyl Compounds: React with the ylide to form the desired products.

Oxidizing and Reducing Agents: Employed to modify the oxidation state of the arsenic atom.

Major Products:

Epoxides: Formed through the reaction of the ylide with carbonyl compounds.

Cyclic Structures: Such as aziridines and cyclopropanes, formed through various cyclization reactions.

Scientific Research Applications

Arsonium, trimethyl-, methylide has several applications in scientific research, including:

Organic Synthesis: Used as a reagent in the synthesis of epoxides, aziridines, and other cyclic compounds.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly those involving epoxide intermediates.

Polymer Chemistry: Utilized in the copolymerization of arsonium and sulfoxonium ylides to create novel polymeric materials with unique fluorescence properties.

Mechanism of Action

The mechanism of action of arsonium, trimethyl-, methylide involves the formation of a ylide through deprotonation. This ylide acts as a nucleophile, attacking electrophilic centers such as carbonyl compounds. The resulting intermediate undergoes intramolecular nucleophilic attack, leading to the formation of cyclic products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethylarsonium methylide belongs to the ylide family, which includes sulfur-, phosphorus-, and arsenic-based derivatives. Below is a detailed comparison with structurally and functionally analogous compounds:

Table 1: Structural and Functional Comparison of Ylides

Key Findings from Comparative Studies:

Reactivity in Polymerization: Trimethylarsonium methylide outperforms sulfoxonium ylides in borane-initiated copolymerization due to reduced steric hindrance around the arsenic center. This allows efficient formation of C1/C3 block terpolymers, whereas sulfoxonium ylides require substituted monomers for copolymer stability .

Cyclopropanation Efficiency: In MIRC cyclopropanation, trimethylarsonium methylide produces chiral cyclopropanes with high enantioselectivity when paired with diarylprolinol silyl ether catalysts. This contrasts with sulfur ylides, which are more commonly used for epoxidation .

Toxicity and Environmental Impact: Arsenic-based ylides (e.g., Me₃As–CH₂) pose higher toxicity risks compared to sulfur or phosphorus analogs. Monomethylarsonous acid (MMA(III)), a related arsenic species, is known to inhibit DNA repair enzymes like PARP-1 and XPA .

Synthetic Flexibility: Trimethylarsonium methylide can be modified with substituents (e.g., benzyl, prenyl) to tune polymer properties, whereas sulfoxonium ylides require complex substitutions (e.g., dimethylamino groups) for similar versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.